molecular formula C7H15NO2 B2376968 Ethyl 2-methyl-2-(methylamino)propanoate CAS No. 58743-30-9

Ethyl 2-methyl-2-(methylamino)propanoate

Cat. No.: B2376968
CAS No.: 58743-30-9
M. Wt: 145.202
InChI Key: SKMOVBQSXGOGOM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(methylamino)propanoate is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is a liquid at room temperature and is known for its use in various chemical and industrial applications. The compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-(methylamino)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-methyl-2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(methylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-2-(methylamino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . The compound’s reactivity is largely influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Ethyl 2-methyl-2-(methylamino)propanoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.

Biological Activity

Ethyl 2-methyl-2-(methylamino)propanoate, a compound with the molecular formula C₇H₁₅NO₂, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is an ester derivative that exhibits structural similarities to amino acids, which may influence its interactions with biological systems. The compound's unique structure allows it to participate in various biochemical pathways, potentially affecting neurotransmitter systems and metabolic processes.

The precise mechanisms of action for this compound are still under investigation. However, preliminary studies suggest several potential pathways:

  • Neurotransmitter Interaction : Similar compounds have shown the ability to act as substrates or inhibitors in enzymatic reactions that influence neurotransmitter levels. This may provide therapeutic benefits in neurological disorders .
  • Anti-cancer Activity : Some studies indicate that this compound may induce cell death or inhibit cell proliferation in cancer cells. Its structural characteristics could allow it to interact with cellular targets involved in cancer progression.

Case Studies and Experimental Evidence

  • Anti-cancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. One study reported an IC50 value indicating significant inhibition of cell viability in gastric cancer cells.
  • Neuropharmacological Studies : Investigations into the compound's effect on neurotransmitter systems have revealed its potential role as a modulator. In vitro assays have shown alterations in neurotransmitter release profiles when exposed to this compound.

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-cancerInduces cell death in cancer cells
Neurotransmitter modulationAlters neurotransmitter release
Enzymatic interactionPotential substrate for metabolic enzymes

Stability and Environmental Factors

The stability of this compound is influenced by environmental conditions such as temperature and pH. It is recommended to store the compound at low temperatures (-20°C) and shielded from light to maintain its efficacy.

Properties

IUPAC Name

ethyl 2-methyl-2-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5-10-6(9)7(2,3)8-4/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMOVBQSXGOGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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